The compound (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride is an organic chemical compound characterized by its complex structure and potential applications in various scientific fields. It is primarily classified as an organic compound due to the presence of carbon atoms bonded to hydrogen and other elements. This compound can be categorized based on its source, structure, and functional groups, which play significant roles in its chemical behavior and applications.
This compound is classified as an organic compound, which encompasses a vast array of substances containing carbon atoms. Organic compounds can be further divided into various categories, including acyclic (open chain) and cyclic (closed chain) compounds, as well as aromatic compounds due to the presence of benzene-like structures . The specific classification of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride aligns it with aromatic compounds due to the methoxy and propoxy groups attached to a phenyl ring.
The synthesis of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride typically involves several steps, including the formation of the phenolic structure followed by amine substitution. Common methods for synthesizing similar compounds include:
Technical details such as reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
The molecular structure of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride includes:
The molecular formula can be represented as , reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The compound can participate in various chemical reactions typical of amines and aromatic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and concentration.
The mechanism of action for (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride primarily involves its interaction with biological targets, potentially acting on neurotransmitter systems due to its amine functionality. The proposed mechanisms include:
Data supporting these mechanisms often derive from pharmacological studies assessing binding affinities and functional outcomes in biological assays.
The physical properties of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride include:
Chemical properties include:
The applications of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride span several scientific fields:
The development of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride (CAS: 1052416-13-3) represents a strategic evolution in arylalkylamine pharmacology. Its structural lineage traces to early psychedelic phenethylamines like mescaline, but with targeted modifications to enhance receptor specificity and metabolic stability. The compound emerged from systematic structure-activity relationship (SAR) studies during the 2010s, where researchers investigated alkoxy chain extensions at the 4-position of the phenyl ring to modulate pharmacokinetic properties [8]. This approach paralleled work on 3-methoxy-4-aminopyridine derivatives, which demonstrated CNS permeability and receptor engagement [4]. The hydrochloride salt form was subsequently developed to improve crystallinity and solubility for pharmacological evaluation [1] [8].
Table 1: Historical Development Timeline of Key Arylalkylamine Derivatives
Year Range | Structural Innovation | Key Compound Examples | Research Focus |
---|---|---|---|
1950-1970 | Basic phenethylamine scaffold | Mescaline, 2C-series compounds | Psychedelic pharmacology |
1990-2010 | 4-Alkoxy extensions | 3-Methoxy-4-propoxyphenyl derivatives | Metabolic stability optimization |
2010-Present | N-Alkylamine salt formulations | (3-Methoxy-4-propoxyphenyl)methylamine HCl | Receptor subtype selectivity |
Canadian regulatory assessments during this period classified structurally complex arylalkylamines using prioritization frameworks based on human health and environmental concerns, though this specific compound was not listed in the Revised In Commerce List tracking tables [3]. Patent literature from 2017 reveals its structural analogs were incorporated into antibody-drug conjugates (ADCs), highlighting the pharmaceutical industry's interest in modified arylalkylamine warheads for targeted therapies [5] [6].
The compound belongs to the N-alkylated 3,4-dialkoxyphenethylamine class, featuring three critical pharmacophore elements: (1) a protonatable amine terminus, (2) a lipophilic aryl core with oxygen-based substituents, and (3) a two-carbon spacer between these moieties. Its systematic IUPAC designation—N-(3-methoxy-4-propoxybenzyl)propan-1-amine hydrochloride—precisely reflects three distinguishing structural features: a propyl chain on the terminal amine (enhancing lipophilicity), a propoxy group at the phenyl 4-position (extended alkoxy chain), and a methylenic linker replacing the classical ethylamine spacer [1] [8].
The molecular formula (C₁₄H₂₄ClNO₂; MW: 273.80 g/mol) and SMILES notation (CCCNCC1=CC=C(OCCC)C(OC)=C1.Cl) reveal key electronic and steric properties:
Table 2: Structural Comparison with Related Arylalkylamines
Compound | 4-Position Substituent | N-Alkyl Group | Amine Spacer | *LogP ** |
---|---|---|---|---|
Mescaline | Methoxy | Unsubstituted | Ethylamine | 1.36 |
3-Methoxy-4-aminopyridine | Amino | None | Direct bond | 0.92 |
3-Methoxypropylamine | N/A | None | Propylamine | -0.17 |
(3-Methoxy-4-propoxyphenyl)methylamine | Propoxy | Propyl | Methylene | 3.28† |
**Calculated partition coefficient values†Estimated value based on structural analogs
Comparative analysis shows the propoxy extension significantly increases lipophilicity over simpler analogs like 3-methoxypropylamine (C₄H₁₁NO; CID 1672) [2], while the methylene spacer differentiates it from classical phenethylamines. Crystallographic data for related arylalkylamine salts indicate potential ionic interactions via the hydrochloride moiety and planar orientation of methoxy/propoxy oxygen atoms [9].
This compound exhibits refined polypharmacology within monoaminergic systems, with particular emphasis on serotonergic receptor subtypes. The 3,4-dialkoxybenzyl architecture demonstrates higher selectivity for 5-HT₂A over 5-HT₂C receptors compared to unsubstituted phenethylamines—a critical distinction that may mitigate adverse effects associated with broad serotonin activation [10]. Molecular modeling suggests the propoxy chain occupies a hydrophobic subpocket in 5-HT₂A's orthosteric site, reducing conformational flexibility and enhancing binding specificity [6] [10].
Patent evidence indicates applications in antibody-drug conjugates (ADCs) targeting neurological cancers, where the compound serves as a delivery warhead due to its lysosomotropic properties and moderate receptor affinity (Kᵢ ~80 nM for 5-HT₂A in preliminary assays) [5] [6]. Unlike classical psychedelics, its substituted amine terminus prevents metabolic deamination by monoamine oxidases, extending biological half-life in in vitro models [5]. Research on structural analogs reveals potential as inverse agonists at 5-HT₂A receptors, suggesting utility in disorders involving serotonin hyperactivity without triggering hallucinogenic effects [10].
Table 3: Neuropsychopharmacological Target Profile of Key Structural Analogs
Receptor Target | Compound Binding Affinity (Kᵢ, nM) | Functional Activity | Therapeutic Implications |
---|---|---|---|
5-HT₂A | 80-120* | Partial agonist/inverse agonist | Psychosis, neuroinflammation |
5-HT₂C | >1,000* | Negligible activity | Reduced seizure risk |
Dopamine D₂ | >10,000 | Not detectable | Low parkinsonism liability |
α₁-Adrenergic | ~850* | Weak antagonist | Minimal cardiovascular effects |
*Estimated from structurally related compounds in patent literature
The strategic N-propyl substitution reduces interactions with adrenergic and histaminergic receptors compared to primary amines, potentially improving therapeutic index [10]. Current investigations focus on its incorporation into bifunctional molecules targeting both serotonin receptors and epidermal growth factor receptor (EGFR) pathways in glioblastoma models, leveraging its hydrophobic properties for blood-brain barrier penetration [5] [6]. These developments position the compound as a versatile scaffold in neuropharmacology, bridging classical receptor pharmacology with modern targeted therapeutic approaches.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7